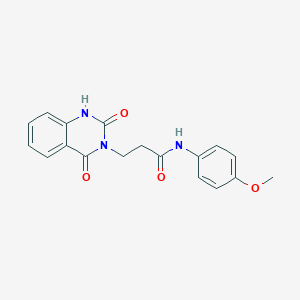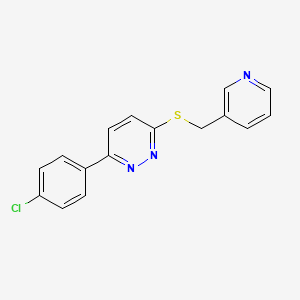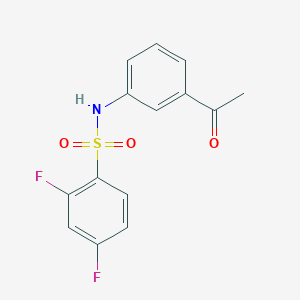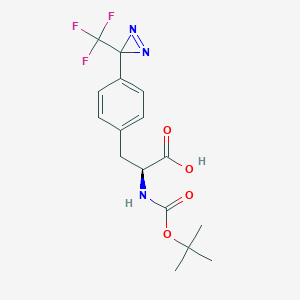
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This compound has been widely used in scientific research due to its ability to selectively inhibit EGFR, which plays a crucial role in cell proliferation, differentiation, and survival.
作用机制
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide selectively binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. This compound has been shown to have a higher affinity for the EGFR tyrosine kinase domain than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
实验室实验的优点和局限性
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity and potency for EGFR inhibition, as well as its ability to penetrate cell membranes and inhibit intracellular signaling pathways. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects on other kinases.
未来方向
There are several future directions for research on 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide and EGFR inhibition. One area of interest is the development of novel EGFR inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to EGFR-targeted therapies in cancer patients. Additionally, further research is needed to elucidate the role of EGFR in non-cancer diseases, such as cardiovascular and neurodegenerative diseases.
合成方法
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the condensation of 2,4-diaminoquinazoline with 4-methoxybenzoyl chloride, followed by the reaction with 3-chloropropanoic acid. The final product is obtained after purification through column chromatography and recrystallization. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide has been extensively used in scientific research to investigate the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been used to study the downstream signaling pathways of EGFR, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. In addition, this compound has been used in preclinical studies to evaluate the efficacy of EGFR-targeted therapies, such as monoclonal antibodies and small molecule inhibitors.
属性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-13-8-6-12(7-9-13)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-9H,10-11H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJNQIOAYPMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)


![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)
![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)